Cyclohept-2-en-1-ol;formic acid

Description

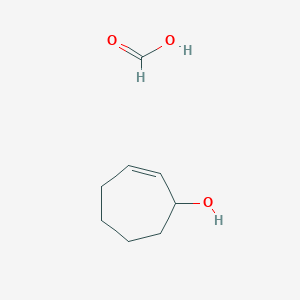

Cyclohept-2-en-1-ol is a seven-membered cyclic alcohol containing a double bond at the 2-position. Its structure (C₇H₁₂O) confers unique steric and electronic properties, influencing reactivity and stability.

Formic acid (HCOOH) is the simplest carboxylic acid, characterized by a single carbon atom bonded to a hydroxyl and carbonyl group. It is highly acidic (pKa = 3.75 at 25°C) and miscible with water, ethanol, and ether. Industrially, it is produced via methanol carbonylation or biomass fermentation. Its applications span leather tanning, textile dyeing, and as a preservative in agriculture .

Properties

CAS No. |

63446-73-1 |

|---|---|

Molecular Formula |

C8H14O3 |

Molecular Weight |

158.19 g/mol |

IUPAC Name |

cyclohept-2-en-1-ol;formic acid |

InChI |

InChI=1S/C7H12O.CH2O2/c8-7-5-3-1-2-4-6-7;2-1-3/h3,5,7-8H,1-2,4,6H2;1H,(H,2,3) |

InChI Key |

OBLSFSGLMKVBJH-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C=CC1)O.C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohept-2-en-1-ol can be synthesized through various methods, including the reduction of cyclohept-2-en-1-one using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). Another method involves the hydroboration-oxidation of cycloheptene, where borane (BH3) is used followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base .

Formic acid can be prepared industrially by the hydrolysis of methyl formate, which is produced from methanol and carbon monoxide. Another method involves the oxidation of formaldehyde using a catalyst such as vanadium pentoxide (V2O5) .

Chemical Reactions Analysis

Types of Reactions

Cyclohept-2-en-1-ol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to cyclohept-2-en-1-one using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to cycloheptanol using reducing agents like sodium borohydride (NaBH4).

Formic acid undergoes reactions such as:

Dehydration: It can be dehydrated to carbon monoxide and water using concentrated sulfuric acid (H2SO4).

Reduction: Formic acid can be reduced to methanol using a catalyst like palladium on carbon (Pd/C).

Scientific Research Applications

Cyclohept-2-en-1-ol and formic acid have various applications in scientific research:

Chemistry: Cyclohept-2-en-1-ol is used as an intermediate in the synthesis of other organic compounds. Formic acid is used as a reducing agent and a source of carbon monoxide in chemical reactions.

Biology: Formic acid is used in biological research as a preservative and an antibacterial agent.

Medicine: Formic acid is used in the treatment of warts and as a component in some pharmaceutical formulations.

Industry: Cyclohept-2-en-1-ol is used in the production of fragrances and flavors.

Mechanism of Action

The mechanism of action of cyclohept-2-en-1-ol involves its interaction with various enzymes and receptors in biological systems. The hydroxyl group can form hydrogen bonds with amino acid residues in enzymes, affecting their activity. Formic acid acts as a reducing agent and can donate electrons in redox reactions. It can also inhibit the activity of certain enzymes by interacting with their active sites .

Comparison with Similar Compounds

Comparison with Similar Compounds

Formic Acid vs. Acetic Acid and Other Carboxylic Acids

Key Differences:

| Property | Formic Acid (HCOOH) | Acetic Acid (CH₃COOH) |

|---|---|---|

| Molecular Formula | CH₂O₂ | C₂H₄O₂ |

| pKa (25°C) | 3.75 | 4.76 |

| Boiling Point (°C) | 100.8 | 118.1 |

| Primary Applications | Leather tanning, textiles, silage preservation | Food preservative (vinegar), polymer production |

| Biological Role | Methanol metabolism, ant venom | Citric acid cycle precursor |

Formic acid’s higher acidity and lower molecular weight make it more reactive than acetic acid. It is preferred in processes requiring rapid proton donation, such as dye fixation in textiles. In contrast, acetic acid’s stability and lower corrosiveness suit food preservation .

Cyclohept-2-en-1-ol vs. Cyclic Alcohols

Structural and Reactivity Comparison:

| Compound | Ring Size | Double Bond Position | Notable Properties |

|---|---|---|---|

| Cyclohept-2-en-1-ol | 7-membered | 2-position | Moderate ring strain, potential for electrophilic addition |

| Cyclohex-2-en-1-ol | 6-membered | 2-position | Lower strain, higher stability |

| Cyclooct-2-en-1-ol | 8-membered | 2-position | Reduced strain, higher boiling point |

Cyclohept-2-en-1-ol’s intermediate ring size balances strain and reactivity, making it a candidate for synthetic intermediates. Cyclohexenol’s stability favors industrial applications, while cyclooctenol’s larger ring may enhance solubility in nonpolar solvents .

Microbial Utilization of Formic Acid

Studies on Methylacidiphilum sp. RTK17.1 reveal formic acid supports growth under continuous culture (chemostat) conditions, yielding biomass comparable to methanol when normalized per electron equivalent (42% vs. methane). Transcriptome analysis shows upregulation of stress-response genes during formic acid metabolism, indicating adaptive mechanisms to acidic environments .

Industrial and Environmental Relevance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.